2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine
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Overview
Description
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an anti-inflammatory agent. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic system, and a phenyl ring substituted with methoxy and methylsulphonyloxy groups.
Preparation Methods
The synthesis of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Chemical Reactions Analysis
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylsulphonyloxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation . The compound’s methoxy and methylsulphonyloxy groups play a crucial role in its binding to the active site of the COX-2 enzyme, enhancing its selectivity and potency.
Comparison with Similar Compounds
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine can be compared with other similar compounds, such as:
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also exhibits selective COX-2 inhibition but has different substituents on the imidazo[1,2-a]pyridine core.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have shown similar biological activities but differ in their structural framework.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its high selectivity and potency as a COX-2 inhibitor.
Properties
CAS No. |
102361-62-6 |
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Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
(4-imidazo[1,2-a]pyrimidin-2-yl-3-methoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-13-8-10(21-22(2,18)19)4-5-11(13)12-9-17-7-3-6-15-14(17)16-12/h3-9H,1-2H3 |
InChI Key |
RWZQTVFMAPBWPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
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